(+)-Linalol

Vue d'ensemble

Description

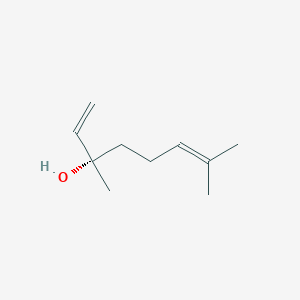

(R)-3, 7-Dimethyl-1, 6-octadien-3-ol, also known as (3S)-linalool or licareol, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle (R)-3, 7-Dimethyl-1, 6-octadien-3-ol is considered to be a practically insoluble (in water) and relatively neutral molecule (R)-3, 7-Dimethyl-1, 6-octadien-3-ol has been primarily detected in feces. Within the cell, (R)-3, 7-dimethyl-1, 6-octadien-3-ol is primarily located in the membrane (predicted from logP) and cytoplasm (R)-3, 7-Dimethyl-1, 6-octadien-3-ol is a sweet, floral, and lavender tasting compound that can be found in a number of food items such as spearmint, herbs and spices, sweet bay, and sweet marjoram. This makes (R)-3, 7-dimethyl-1, 6-octadien-3-ol a potential biomarker for the consumption of these food products.

(S)-linalool is the (S)-enantiomer of linalool. It is an enantiomer of a (R)-linalool.

Applications De Recherche Scientifique

Propriétés antimicrobiennes

Le (+)-Linalol a été étudié pour ses effets antimicrobiens, qui sont particulièrement puissants contre les bactéries Gram-négatives . Son mécanisme d'action implique la perturbation des membranes cellulaires microbiennes, ce qui en fait un candidat pour une utilisation dans les désinfectants et les antiseptiques.

Recherche sur le cancer

La recherche indique que le this compound peut induire l'apoptose dans les cellules cancéreuses par le biais du stress oxydatif tout en protégeant les cellules normales . Cette double action suggère un potentiel en tant qu'adjuvant en thérapie anticancéreuse, offrant une alternative thérapeutique naturelle et sûre.

Effets neuroprotecteurs

Des études ont montré que le this compound possède des propriétés neuroprotectrices, y compris des effets anxiolytiques, antidépresseurs et antistress . Ces résultats appuient son utilisation dans le développement de traitements pour les troubles neurologiques.

Activité hépatoprotectrice

Le composé a démontré une activité hépatoprotectrice, suggérant qu'il peut être utilisé pour développer des traitements pour les maladies du foie . Ses propriétés anti-inflammatoires sont considérées comme contribuant à cet effet.

Protection rénale

Une activité de protection rénale a été attribuée au this compound, indiquant son potentiel dans la création de thérapies pour les affections liées aux reins .

Santé pulmonaire

La recherche suggère que le this compound a une activité protectrice des poumons, qui pourrait être bénéfique dans le traitement des affections respiratoires .

Conservation des aliments

Le coriandrol, dérivé du Coriandrum sativum, a été utilisé dans la conservation des aliments en raison de ses propriétés antimicrobiennes . Il prolonge la durée de conservation des produits alimentaires en inhibant la croissance des micro-organismes de détérioration.

Applications pharmacologiques

Le this compound aurait diverses propriétés pharmacologiques, notamment des effets antidiabétiques, anticonvulsivants, antidépresseurs et hépatoprotecteurs . Ces propriétés en font une alternative prometteuse dans les industries pharmaceutiques.

Activité Biologique

(+)-Linalool, a naturally occurring monoterpene alcohol found in various essential oils, is renowned for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

(+)-Linalool is characterized by its pleasant floral aroma and is commonly extracted from lavender, mint, and coriander. The compound exists in two enantiomeric forms: (+)-linalool and (−)-linalool, with distinct biological effects attributed to their stereochemistry.

Pharmacological Properties

The biological activities of (+)-linalool encompass a wide range of therapeutic effects:

-

Antimicrobial Activity :

- (+)-Linalool exhibits significant antimicrobial properties against various pathogens. It has been shown to disrupt cell membranes and inhibit metabolic processes in bacteria such as Pseudomonas fluorescens and Escherichia coli, leading to cell death .

- A study highlighted that linalool effectively reduced lung inflammation caused by cigarette smoke, suggesting its potential as a therapeutic agent for respiratory conditions .

-

Anti-inflammatory Effects :

- Research indicates that (+)-linalool can modulate inflammatory responses. In animal models, it demonstrated a reduction in edema and inflammatory markers following carrageenan-induced inflammation, showcasing its anti-inflammatory potential .

- Its mechanism involves the inhibition of nitric oxide production and modulation of cytokine levels, which are crucial in inflammatory pathways .

-

Neuroprotective Effects :

- (+)-Linalool has been linked to neuroprotection in models of neurodegenerative diseases. A study on Alzheimer’s disease models revealed that linalool reversed cognitive impairments and reduced neuroinflammation .

- Additionally, linalool's anxiolytic effects have been documented in mice, where inhalation resulted in decreased anxiety-like behaviors without motor impairment .

- Antioxidant Activity :

The mechanisms underlying the biological activities of (+)-linalool include:

- Membrane Disruption : Linalool’s hydrophobic nature allows it to integrate into bacterial membranes, causing structural changes that lead to cell lysis .

- Gene Expression Modulation : Studies have shown that linalool can alter gene expression related to stress responses and synaptic transmission in the brain, indicating its role in neurochemical pathways .

- Cytokine Modulation : Linalool influences the production of pro-inflammatory cytokines and mediators, thereby attenuating inflammatory responses in various tissues .

Case Studies

Several studies have illustrated the therapeutic potential of (+)-linalool:

- Alzheimer’s Disease Model : In a 2016 study published in Neuropharmacology, researchers found that treatment with linalool improved cognitive functions and reduced amyloid plaques in triple transgenic Alzheimer’s mice .

- Respiratory Health : A 2015 study demonstrated that inhalation of linalool reduced lung inflammation induced by cigarette smoke, highlighting its potential application in treating chronic obstructive pulmonary disease (COPD) .

Data Summary

Propriétés

IUPAC Name |

(3S)-3,7-dimethylocta-1,6-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883319 | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

187.00 to 199.00 °C. @ 760.00 mm Hg | |

| Record name | (R)-3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126-90-9, 126-91-0 | |

| Record name | (S)-Linalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Linalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINALOOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4VNO44C09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.